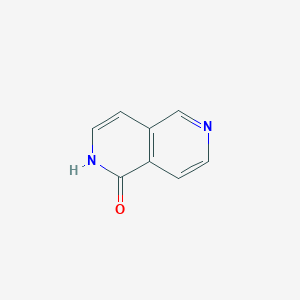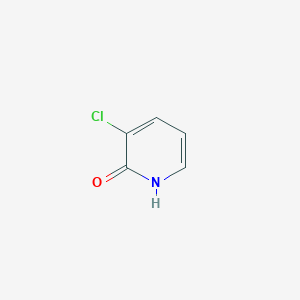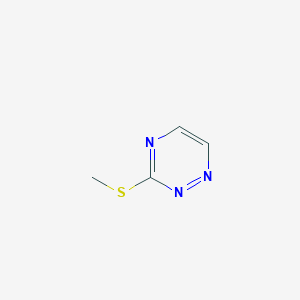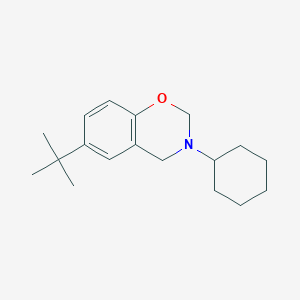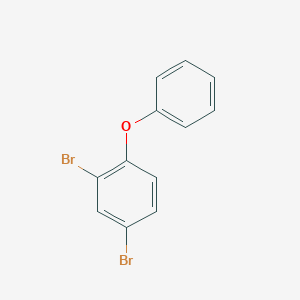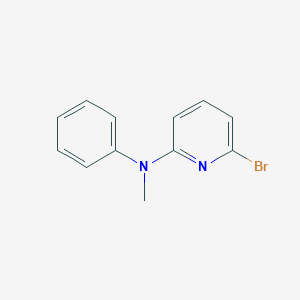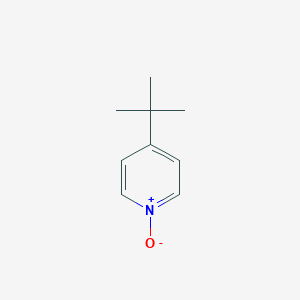
4-tert-Butylpyridine 1-oxide
Descripción general
Descripción
4-tert-Butylpyridine 1-oxide, also known as 4-TERT-BUTYLPYRIDINE-N-OXIDE, is a chemical compound with the linear formula C9H13NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used as a specific additive of redox electrolyte in dye-sensitized solar cells .
Synthesis Analysis
The synthesis of 4-tert-Butylpyridine 1-oxide involves dissolving 4-tert-butylpyridine in acetic acid and adding hydrogen peroxide. The solution is stirred at 90°C overnight. The reaction mixture is then cooled to room temperature and concentrated. The residue is poured onto a saturated Na2CO3 solution and extracted with dichloromethane. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated to afford 4-tert-butylpyridine N-oxide .Molecular Structure Analysis
The molecular structure of 4-tert-Butylpyridine 1-oxide contains a total of 24 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Physical And Chemical Properties Analysis
4-tert-Butylpyridine 1-oxide is a solid at 20°C . It has a molecular weight of 151.21 .Aplicaciones Científicas De Investigación
Perovskite Solar Cells (PSCs) Enhancement
4-tert-butylpyridine (TBP) plays a crucial role in perovskite solar cells (PSCs). It serves as an additive in the hole transport layer, contributing to the overall efficiency of PSCs. However, TBP can induce perovskite decomposition and de-doping effects in spiro-OMeTAD (a common hole transport material), which poses stability challenges . Researchers have addressed this issue by employing halogen bonds provided by 1,4-diiodotetrafluorobenzene (1,4-DITFB) to bond with TBP. This strategy prevents perovskite decomposition and eliminates the de-doping effect, resulting in significantly enhanced stability and improved power conversion efficiency (PCE) of up to 23.03% .
Dye-Sensitized Solar Cells (DSSCs)
TBP finds application as a specific additive in the redox electrolyte of dye-sensitized solar cells (DSSCs). Its presence enhances the performance of these cells by improving charge transport and overall efficiency .
Hole Transport Layer Materials (HTL)
In addition to PSCs, TBP is widely used as an additive in the hole transport layer materials of polymer photovoltaics and perovskite solar cells. Its incorporation helps optimize charge transport properties and stability .
Catalysis and Ligand Exchange Reactions
TBP can act as a ligand in coordination chemistry. Its steric hindrance and electron-donating properties make it useful in catalytic reactions and ligand exchange processes.
These applications highlight the versatility of 4-tert-butylpyridine 1-oxide across different scientific domains. Researchers continue to explore its potential in novel areas, making it an intriguing compound for further investigation . If you’d like more details on any specific application, feel free to ask!
Safety and Hazards
Direcciones Futuras
4-tert-Butylpyridine 1-oxide is an ideal candidate for perovskite solar cells research. It is used as an additive in electrolytes of DSSCs and in HTL materials of PSCs . The flexible and facile use of 4-tert-Butylpyridine 1-oxide can improve the crystallinity of perovskite, which can enhance the efficiency of perovskite solar cells .
Mecanismo De Acción
- Role : TBP enhances the conductivity and hole mobility of the hole transport material (often spiro-OMeTAD), which is essential for efficient charge extraction and transport within the solar cell structure .
- TBP improves the crystallinity of the perovskite layer. When added during the perovskite film formation (either in two-step or one-step routes), it enhances the overall quality of the perovskite crystal structure. This improved crystallinity contributes to better charge transport and reduced recombination losses .
Target of Action
Mode of Action
Action Environment
Propiedades
IUPAC Name |
4-tert-butyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8-4-6-10(11)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFQXPIZAKBRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylpyridine 1-oxide | |
CAS RN |
23569-17-7 | |
| Record name | 4-(tert-Butyl)pyridine 1-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main chemical reaction described in the research paper involving 4-tert-butylpyridine 1-oxide?
A1: The research paper [] investigates the deoxygenative substitution reactions of 4-tert-butylpyridine 1-oxide with tert-butyl and 1-adamantyl mercaptan. These reactions lead to the formation of tetrahydropyridines and furans.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

